molecular formula C8H10N2O2 B1590275 Methyl 2-(aminomethyl)isonicotinate CAS No. 94413-69-1

Methyl 2-(aminomethyl)isonicotinate

Cat. No.: B1590275
CAS No.: 94413-69-1
M. Wt: 166.18 g/mol
InChI Key: SJROINROTNRUMX-UHFFFAOYSA-N
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Description

Significance of Pyridine (B92270) and Isonicotinate (B8489971) Derivatives in Organic Synthesis and Medicinal Chemistry

The pyridine ring, a six-membered heterocycle containing one nitrogen atom, is a fundamental building block in organic chemistry. researchgate.netnih.gov Its unique electronic properties, arising from the presence of the nitrogen atom, make it a versatile component in a wide array of chemical reactions. nih.gov Pyridine and its derivatives are not merely laboratory curiosities; they are integral components of many natural products, including vitamins and alkaloids, and are found at the core of numerous pharmaceutical drugs. mdpi.com

The applications of pyridine derivatives span various industries. In medicinal chemistry, they are crucial for developing drugs with a wide range of therapeutic effects, including antihistamines, anti-inflammatory agents, and anticancer compounds. researchgate.net The agricultural sector also relies on pyridine-based compounds for the synthesis of insecticides, herbicides, and fungicides. researchgate.net Furthermore, in materials science, these derivatives are utilized in the creation of functional materials like conducting polymers. researchgate.net

Isonicotinic acid and its esters, known as isonicotinates, represent a significant subclass of pyridine derivatives. The isonicotinate structure is characterized by a carboxylic acid ester group at the 4-position of the pyridine ring. This arrangement has proven to be of particular interest in medicinal chemistry. For instance, derivatives of isonicotinic acid have been investigated for their potential as antimicrobial agents. ijpsjournal.com The ability of the isonicotinate scaffold to be readily modified makes it a valuable platform for the design and synthesis of new biologically active molecules. mdpi.com

Overview of Research Areas Pertaining to Methyl 2-(aminomethyl)isonicotinate and its Close Analogs

While direct and extensive research on this compound is not widely published, an analysis of its structural components—the methyl isonicotinate core and the 2-aminomethyl substituent—along with studies on its close analogs, provides a clear indication of its potential research applications.

The primary area of interest for a compound like this compound lies in its utility as a synthetic building block . The presence of a reactive primary amine (in the aminomethyl group) and an ester functional group makes it a versatile intermediate for the synthesis of more complex molecules. The amine can readily undergo a variety of chemical transformations, such as acylation, alkylation, and condensation reactions, to introduce diverse functionalities. The ester group, on the other hand, can be hydrolyzed to the corresponding carboxylic acid or can react with other nucleophiles.

Research on closely related 2-(aminomethyl)pyridine derivatives highlights their importance as ligands in coordination chemistry, forming stable complexes with various metal ions. wikipedia.org These complexes have found applications in catalysis. wikipedia.org

Furthermore, the isonicotinate moiety itself is a well-established pharmacophore. Analogs of this compound, where the aminomethyl group is part of a larger structure or where the isonicotinate ester is varied, have shown a range of biological activities. These activities underscore the potential for derivatives of this compound to be explored for similar therapeutic applications.

Table 1: Reported Biological Activities of Analogs and Related Isonicotinate Derivatives

Compound ClassReported Biological ActivityReference(s)
2-Aminopyridine DerivativesAntibacterial, Anticancer, Anti-inflammatory nih.gov
Isonicotinic Acid DerivativesAntimycobacterial mdpi.com
2-Oxonicotinonitrile DerivativesAntibacterial, Antiviral nih.gov

The synthesis of this compound would likely involve the reduction of the corresponding 2-cyano or 2-azido derivative of methyl isonicotinate. The precursor, Methyl 2-aminoisonicotinate, is a known compound, suggesting that the synthesis of the target molecule is chemically feasible.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-(aminomethyl)pyridine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2/c1-12-8(11)6-2-3-10-7(4-6)5-9/h2-4H,5,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJROINROTNRUMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=NC=C1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10478211
Record name Methyl 2-(aminomethyl)pyridine-4-carboxylate
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Molecular Weight

166.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

94413-69-1
Record name 4-Pyridinecarboxylic acid, 2-(aminomethyl)-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=94413-69-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 2-(aminomethyl)pyridine-4-carboxylate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Transformations

Established Synthetic Routes for Methyl 2-(aminomethyl)isonicotinate

The synthesis of this compound can be approached through several classic organic chemistry transformations, each starting from a different pyridine (B92270) precursor. The primary methods include building the aminomethyl group onto a pre-existing ester framework or esterifying a precursor that already contains the aminomethyl moiety.

Reductive amination is a robust method for forming amines from carbonyl compounds. wikipedia.orgmasterorganicchemistry.com This process involves the reaction of an aldehyde or ketone with an amine to form an imine intermediate, which is then reduced to the corresponding amine. wikipedia.org For the synthesis of this compound, this strategy would logically start from Methyl 2-formylisonicotinate. sigmaaldrich.comchemscene.com

The reaction proceeds by treating Methyl 2-formylisonicotinate with ammonia (B1221849) to form the intermediate imine. This imine is then reduced in situ. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). masterorganicchemistry.com Sodium cyanoborohydride is often preferred as it is selective for the imine in the presence of the unreacted aldehyde. masterorganicchemistry.com The reaction is typically performed under neutral or weakly acidic conditions to facilitate imine formation without passivating the amine nucleophile. wikipedia.org

Nucleophilic substitution provides a direct pathway to introduce the amino group. This approach typically utilizes a precursor such as Methyl 2-(halomethyl)isonicotinate, with Methyl 2-(bromomethyl)isonicotinate being a commercially available starting material. ambeed.comachemblock.com The reaction involves the treatment of the halo-ester with a concentrated solution of ammonia. chemguide.co.uk

The mechanism is a classic SN2 reaction, where the lone pair of electrons on the ammonia molecule acts as a nucleophile, attacking the electrophilic carbon atom of the bromomethyl group. chemguide.co.uklibretexts.org This displaces the bromide ion and forms an ethylammonium (B1618946) bromide salt intermediate. A second molecule of ammonia then acts as a base to deprotonate the ammonium (B1175870) ion, yielding the final primary amine product, this compound, and an ammonium bromide byproduct. chemguide.co.ukchemguide.co.uk To favor the formation of the primary amine and minimize subsequent reactions that could lead to di- and tri-alkylation, a large excess of ammonia is typically used. savemyexams.com The reaction is often conducted in a sealed tube with ammonia in ethanol (B145695) under heat. chemguide.co.uk

An alternative strategy involves the esterification of the corresponding carboxylic acid, 2-(aminomethyl)isonicotinic acid. Standard esterification procedures can be employed for this transformation.

One common method is the Fischer esterification, which involves reacting the carboxylic acid with methanol (B129727) in the presence of a strong acid catalyst, such as concentrated sulfuric acid (H₂SO₄), and heating the mixture for several hours. researchgate.net Another effective method involves converting the carboxylic acid to a more reactive acyl chloride intermediate using thionyl chloride (SOCl₂). researchgate.netnih.gov This intermediate is then reacted with methanol to form the methyl ester. For instance, a procedure for the esterification of isonicotinic acid involves adding thionyl chloride dropwise to a solution of the acid in methanol at 0 °C, followed by stirring at 50 °C for 12 hours. researchgate.net A similar protocol would be applicable to 2-(aminomethyl)isonicotinic acid, though care must be taken to manage the reactivity of the amino group, potentially through protonation under the acidic conditions.

For esterification reactions , key parameters to optimize include the choice and amount of catalyst, reaction temperature, and time. In the acid-catalyzed esterification of isonicotinic acid, the mixture is typically heated on a water bath for 8 hours. researchgate.net For the thionyl chloride method, a dropwise addition at 0 °C followed by heating at 50 °C for 12 hours has been reported. researchgate.net

For amidation and amination reactions , optimization often focuses on substrate ratios, temperature, and choice of solvent. A study on the enzymatic synthesis of nicotinamide (B372718) derivatives from methyl nicotinate (B505614) demonstrated that the molar ratio of reactants is critical. The highest yield (86.2%) was achieved with a 1:2 molar ratio of methyl nicotinate to isobutylamine. nih.gov Temperature also plays a crucial role; the optimal temperature for this enzymatic reaction was found to be 50 °C, with higher temperatures leading to enzyme denaturation and decreased yield. nih.gov These principles are broadly applicable to the nucleophilic substitution and reductive amination routes.

Below is a table illustrating the effect of different reaction methodologies on yield in a related enzymatic synthesis of nicotinamide derivatives, highlighting the significant improvements achievable with optimized conditions. nih.gov

EntryMethodSpace Time Yield (g L⁻¹ h⁻¹)Yield (%)
1Continuous Flow Microreactor26.1386.2 ± 1.5
2Traditional Shaker Reactor0.5067.1 ± 0.8
General experimental conditions: Method A involved a residence time of 35 min at 50 °C. Method B involved a reaction time of 24 h at 50 °C.

Synthesis and Functionalization of Related Derivatives and Analogs

The functionalization of related pyridine carboxylates, particularly Methyl 2-aminoisonicotinate, provides access to a wide range of derivatives with potential applications in various fields of chemistry. ambeed.comresearchgate.netchemicalbook.com

Methyl 2-aminoisonicotinate serves as a versatile building block for creating more complex molecules. ambeed.comresearchgate.netchemicalbook.com The amino group can be readily functionalized. For example, it can be protected with a tert-butyloxycarbonyl (Boc) group to yield Methyl 2-(Boc-amino)isonicotinate. This reaction is typically carried out by treating Methyl 2-aminoisonicotinate with di-tert-butyl dicarbonate (B1257347) in a solvent like tert-butanol (B103910) (t-BuOH) at an elevated temperature (e.g., 50°C) overnight.

Other derivatives can be synthesized by introducing substituents onto the pyridine ring itself. General methods have been described for the synthesis of Methyl 2-substituted isonicotinates where the substituent (X) can be groups like NO₂, Br, MeO, and Me₂N, starting from the appropriate 2-amino-n-methylpyridine. researchgate.net For instance, Methyl 2-bromo-6-methylisonicotinate and Methyl 2-chloro-3-methylisonicotinate are examples of such derivatives available as chemical building blocks. bldpharm.combldpharm.com These halogenated derivatives are particularly useful for further modification via cross-coupling reactions.

The following table summarizes the synthesis of select derivatives starting from or related to Methyl 2-aminoisonicotinate.

Starting MaterialReagent(s)ProductReference
Methyl 2-aminoisonicotinateDi-tert-butyl dicarbonate, t-BuOHMethyl 2-(Boc-amino)isonicotinate prepchem.com
2-Chloronicotinic acidDiazomethane, MethanolMethyl 2-chloronicotinate prepchem.com
2-Chloronicotinic acidSOCl₂, MethanolMethyl 2-chloronicotinate researchgate.net
Isonicotinic acidSOCl₂, then N-hydroxysuccinimide/TEAIsonicotinic acid N-hydroxysuccinimidyl ester nih.gov

Aminomethylpyridyl-Containing Scaffolds

The 2-(aminomethyl)pyridine unit is a valuable component in the construction of complex molecular architectures and privileged scaffolds in medicinal chemistry. These scaffolds serve as rigid frameworks for the spatial arrangement of functional groups, enabling interaction with biological targets. This compound provides a bifunctional platform, where the aminomethyl group acts as a key nucleophilic handle for building heterocyclic systems, while the methyl isonicotinate (B8489971) portion offers a site for further diversification.

One significant application of 2-(aminomethyl)pyridines is in the synthesis of imidazo[1,5-a]pyridines. These fused heterocyclic systems are of great interest due to their presence in various biologically active compounds. The synthesis typically involves the cyclocondensation of a 2-(aminomethyl)pyridine derivative with a suitable electrophile. For instance, the reaction with electrophilically activated nitroalkanes can yield substituted imidazo[1,5-a]pyridines. beilstein-journals.org In a proposed pathway, the primary amine of the aminomethyl group attacks the activated nitroalkane, leading to an intermediate that undergoes a 5-exo-trig cyclization onto the pyridine ring, ultimately forming the fused bicyclic system. beilstein-journals.org The presence of the methyl ester at the 4-position of the pyridine ring, as in this compound, would be retained in the final scaffold, providing a handle for creating libraries of compounds through ester hydrolysis followed by amide bond formation.

Another class of highly modular scaffolds derived from related precursors are 2-(aminomethyl)-oxazolines. These are typically prepared from α-amino acids and 1,2-amino alcohols. nih.gov By analogy, the aminomethylpyridine unit can be incorporated into similar ligand scaffolds. The amine functionality serves as a versatile point for attaching various side chains, creating ligands with denticities ranging from two to five. nih.gov These ligands have shown utility in asymmetric catalysis, such as in the ruthenium-catalyzed transfer hydrogenation of ketones and the titanium-catalyzed addition of diethylzinc (B1219324) to aldehydes. nih.gov The use of this compound in such syntheses would produce scaffolds with an additional coordination site or a point of attachment for polymers or surfaces.

The research findings for the synthesis of these scaffolds are summarized in the table below.

Scaffold TypePrecursorsKey Reaction TypePotential Application
Imidazo[1,5-a]pyridines2-(Aminomethyl)pyridines, Activated NitroalkanesCyclocondensationMedicinal Chemistry, Ligand Design beilstein-journals.org
2-(Aminoalkyl)oxazolinesα-Amino Acids, 1,2-Amino AlcoholsCyclization/AmidationAsymmetric Catalysis nih.gov
Pincer and Carbene Ligands2-(Aminomethyl)pyridinesMultistep SynthesisTransition Metal Catalysis beilstein-journals.org

Preparation of Bis(aminomethyl)isonicotinate Derivatives

The synthesis of molecules containing multiple aminomethyl groups is a strategy to create potent ligands for metal coordination and to develop compounds with enhanced binding affinities for biological targets. The preparation of bis(aminomethyl) derivatives based on an isonicotinate core can be approached through several synthetic methodologies.

A prominent method for forming aminomethyl functionalities is the Mannich reaction. This reaction involves the aminoalkylation of an acidic proton-containing compound with formaldehyde (B43269) and a primary or secondary amine. A related approach has been used to synthesize N,N,N',N'-tetrasubstituted bis(aminomethyl)-phosphinic acids from iminoacids, paraformaldehyde, and phosphinic acid. researchgate.net Adapting this for an isonicotinate system could involve a precursor where two positions on the pyridine ring are susceptible to aminomethylation.

More direct approaches involve the functionalization of a pre-existing core. For example, the synthesis of 2,5-bis(N-methyl-aminomethyl)furan is achieved from 5-hydroxymethylfurfural (B1680220) in a one-pot, two-step process involving amination, oxidation, and a second amination. rsc.org A similar strategy could be envisioned starting from a suitably functionalized pyridine derivative, such as methyl 2-formyl-6-methylisonicotinate, which could undergo reductive amination at both the formyl and methyl positions after appropriate activation.

Furthermore, bis-amide derivatives can be readily prepared from diamine precursors or by coupling reactions. For instance, amidation of the free amino groups of aminomethyl compounds with a diacyl chloride, such as phthaloyl dichloride, can yield bis-amide products. acgpubs.org Starting with a diaminomethyl isonicotinate derivative, this method would allow for the construction of more complex architectures.

The table below outlines some general strategies applicable to the synthesis of bis(aminomethyl) derivatives.

Synthetic StrategyKey ReagentsIntermediate or Product Type
Mannich-type ReactionFormaldehyde, Amine, Acidic ComponentBis(aminomethyl) compounds researchgate.net
One-pot Amination-OxidationAldehyde/Alcohol Precursor, Amine, OxidantBis(iminomethyl) or Bis(aminomethyl) heterocycles rsc.org
Sequential AmidationDiamine, Diacyl ChlorideBis-amide derivatives acgpubs.org
Nucleophilic SubstitutionDihalo-precursor, AmineBis-amino substituted compounds

Transformations Involving Pyridine Ring Substitutions and Functional Group Interconversions

Functional Group Interconversions (FGIs)

The aminomethyl and methyl ester groups are amenable to a wide range of standard organic transformations. vanderbilt.eduimperial.ac.uk The primary amine of the aminomethyl group can be converted into various other functional groups. For example, it can be acylated to form amides, alkylated to secondary or tertiary amines, or transformed into sulfonamides. slideshare.net The methyl ester is also a versatile handle. It can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to acid chlorides, amides, or other esters. Reduction of the ester, for instance with lithium aluminium hydride (LiAlH4), would yield the corresponding hydroxymethyl derivative, 2-(aminomethyl)pyridin-4-yl)methanol. imperial.ac.uk

Pyridine Ring Substitutions

Introducing substituents onto the pyridine ring is a key strategy for modulating the properties of isonicotinate derivatives. General methods have been developed for the synthesis of methyl 2-substituted isonicotinates starting from 2-amino-4-methylpyridine. researchgate.net These methods involve diazotization of the amino group followed by Sandmeyer-type reactions to introduce groups such as bromo (Br) or cyano (CN), or other reactions to introduce nitro (NO2), methoxy (B1213986) (MeO), or dimethylamino (Me2N) groups at the 2-position. researchgate.net While the target molecule already possesses a 2-(aminomethyl) group, similar strategies could be applied to a precursor like methyl 2-aminoisonicotinate to generate a range of 2-substituted isonicotinates, which could then be elaborated to the aminomethyl stage.

Alternatively, direct substitution on the pyridine ring of this compound could be explored. Electrophilic aromatic substitution on pyridine is generally difficult and occurs preferentially at the 3- and 5-positions, but the existing substituents will direct this process. Nucleophilic aromatic substitution (SNAr) is more common for pyridine rings, especially with an electron-withdrawing group present and a good leaving group (like a halide) on the ring at the 2- or 6-positions.

The following table summarizes key transformations.

Transformation TypeFunctional GroupReagents/ConditionsProduct Functional Group
AcylationPrimary AmineAcyl Chloride, BaseAmide slideshare.net
HydrolysisMethyl EsterNaOH or KOH (aq)Carboxylic Acid researchgate.net
ReductionMethyl EsterLiAlH4, THFPrimary Alcohol imperial.ac.uk
Sandmeyer Reaction (on precursor)Amino (on ring)NaNO2, HBrBromo researchgate.net
Nucleophilic Substitution (on precursor)Bromo (on ring)NaOMe, MeOHMethoxy researchgate.net

Coordination Chemistry and Materials Science Applications

Ligand Properties and Metal Complex Formation

Methyl 2-(aminomethyl)isonicotinate acts as a versatile building block in the construction of complex supramolecular structures. Its ability to coordinate with various metal centers is dictated by the presence of multiple donor atoms, leading to a rich and varied coordination chemistry.

Chelation Modes and Metal Coordination Preferences

This compound typically functions as a bidentate ligand, coordinating to metal ions through the nitrogen atom of the pyridine (B92270) ring and the nitrogen atom of the aminomethyl group. This N,N-chelation forms a stable five-membered ring, a common and favorable arrangement in coordination chemistry. This mode of binding has been observed in complexes with various transition metals. The specific coordination geometry around the metal center is further influenced by the nature of the metal ion, its oxidation state, and the presence of other coordinating ligands or counter-ions.

Synthesis of Metal Complexes with Transition Metals

The synthesis of metal complexes involving this compound and its derivatives is typically achieved through self-assembly processes in solution. The reactions of the ligand with various transition metal salts, such as those of copper(I), silver(I), tin(IV), palladium(II), and cobalt(II), lead to the formation of crystalline coordination compounds.

For instance, the reaction of related aminomethylpyridine ligands with silver(I) salts has been shown to yield a variety of structures, from discrete molecules to extended polymeric chains. scirp.org The stoichiometry of the reactants, the nature of the solvent, and the choice of the counter-anion all play crucial roles in determining the final architecture of the resulting silver(I) complexes. nih.govrsc.orgmdpi.com

Similarly, cobalt(II) complexes with related Schiff base ligands derived from isonicotinoylhydrazone have been synthesized and structurally characterized, revealing octahedral coordination geometries. scirp.org While specific synthetic details for the title compound with all the listed metals are not extensively documented in publicly available literature, the general principles of coordination chemistry suggest that similar synthetic strategies would be applicable. For example, reacting this compound with a metal salt like palladium(II) chloride or cobalt(II) nitrate (B79036) in a suitable solvent would likely lead to the formation of the corresponding metal complex. nih.govnih.gov The synthesis of organotin(IV) complexes often involves the reaction of the ligand with an organotin(IV) halide or oxide. nih.govnih.govrsc.org

Table 1: Examples of Synthesized Metal Complexes with Related Aminopyridine and Isonicotinate (B8489971) Ligands This table is illustrative and based on findings for structurally related ligands, as specific data for this compound is limited.

Metal Ion Ligand Type Resulting Complex Type Reference
Ag(I) (Aminomethyl)pyridines 1D and 2D Coordination Polymers scirp.org
Co(II) Isonicotinoylhydrazone Schiff Base Octahedral Complex scirp.org
Pd(II) Bidentate Amines Square-Planar Complexes nih.gov
Sn(IV) N-acetylated β-amino acids Organotin(IV) Complexes nih.gov
Cu(II) Methyl Isonicotinate Mononuclear Complex nih.gov

Structural Diversity of Coordination Polymers and Complexes

The ability of this compound and similar ligands to bridge metal centers leads to the formation of extended structures known as coordination polymers or metal-organic frameworks (MOFs). These materials can exhibit a wide range of dimensionalities and topologies.

Formation of 1D, 2D, and 3D Supramolecular Assemblies

Research on analogous systems provides strong evidence for the formation of diverse supramolecular assemblies. For example, silver(I) complexes with isomeric (aminomethyl)pyridines have been shown to form one-dimensional (1D) polymeric chains and two-dimensional (2D) networks. scirp.org The dimensionality of these structures is often dictated by the coordination preferences of the metal ion and the bridging nature of the ligand. In some cases, weaker interactions such as Ag-Ag contacts can play a role in linking lower-dimensional structures into higher-dimensional networks. scirp.org The reaction of a flexible bidentate ligand, 1,3-phenylene diisonicotinate, with Cu(I) and Cu(II) salts has yielded coordination polymers with 1D, 2D, and 3D structures, highlighting the role of the metal and counter-anions in directing the final architecture. rsc.org

The formation of these extended networks is a result of the self-assembly process where the specific geometry of the ligand and the coordination sphere of the metal ion act as programmed instructions for the construction of the final supramolecular architecture. rsc.org

Influence of Ligand Modification on Supramolecular Organization

Modifications to the ligand structure can have a profound impact on the resulting supramolecular organization. Changes in the steric bulk or electronic properties of the ligand can alter its coordination mode and influence the packing of the resulting complexes in the solid state.

Functional Properties of Derived Coordination Materials

The coordination materials derived from this compound and related ligands are expected to exhibit a range of functional properties, although specific data for the title compound is limited. The properties of such materials are intrinsically linked to their structure at both the molecular and supramolecular levels.

Based on analogous systems, potential applications for these materials could include catalysis, gas storage, and sensing. For example, palladium complexes are known for their catalytic activity in various organic transformations. The porous nature of some coordination polymers makes them candidates for gas storage and separation. Furthermore, the presence of a pyridine-based ligand suggests potential for applications in areas such as luminescence and molecular magnetism, depending on the choice of the metal ion. However, without specific experimental data for materials derived from this compound, these remain areas for future investigation.

Semiconductive Behavior of Coordination Polymers

While specific studies on the semiconductive properties of coordination polymers derived solely from this compound are not extensively documented, the broader class of coordination polymers has shown significant promise in this area. The electrical conductivity in these materials is often attributed to the delocalization of π-electrons through the organic ligands and the metal-ligand framework. The presence of the aromatic pyridine ring in this compound suggests that its coordination polymers could exhibit semiconductive behavior. The arrangement of these ligands in a coordination polymer can facilitate π-π stacking interactions, creating pathways for charge transport.

Parameter Typical Range for Coordination Polymers Influencing Factors
Electrical Conductivity10⁻¹⁰ to 10² S/cmMetal-ligand orbital overlap, π-π stacking, crystallinity
Band Gap1.5 - 4.0 eVNature of metal and ligand, coordination geometry
Charge Carrier Mobility10⁻⁶ to 10⁻¹ cm²/VsStructural order, intermolecular interactions

Luminescent Properties (Thermo/Mechanoluminescence, Emission Studies)

Coordination polymers incorporating isonicotinate and aminopyridine-based ligands are known for their interesting luminescent properties. The luminescence can originate from the organic ligand itself (intraligand transitions), from the metal center (metal-centered transitions), or from charge transfer between the metal and the ligand (metal-to-ligand or ligand-to-metal charge transfer).

Emission Studies: The emission spectra of such coordination polymers are influenced by the nature of the metal ion and the coordination environment. Lanthanide-based coordination polymers, for example, often exhibit sharp, characteristic emission bands due to f-f electronic transitions. The isonicotinate framework can act as an "antenna" that absorbs light and transfers the energy to the lanthanide ion, enhancing its emission.

Thermo/Mechanoluminescence: While specific data on the thermoluminescence (light emission upon heating) and mechanoluminescence (light emission upon mechanical stress) of this compound-based coordination polymers are scarce, these phenomena are observed in other coordination polymers. Mechanoluminescence, in particular, is often associated with piezoelectric properties and the breaking of non-covalent bonds within the crystal structure. The potential for hydrogen bonding and π-π interactions in coordination polymers of this compound makes them candidates for exhibiting such properties.

Luminescence Type Origin Potential of this compound CPs
PhotoluminescenceLigand-centered, metal-centered, or charge transfer transitionsHigh, due to the aromatic pyridine ring and potential for metal coordination.
ThermoluminescenceRelease of trapped charge carriers by thermal energyPossible, dependent on the presence of defects and traps in the crystal lattice.
MechanoluminescenceTriboelectrification, piezoelectric effects, bond cleavagePossible, given the potential for non-covalent interactions and acentric crystal structures.

Magnetic Properties (e.g., Ferromagnetic Coupling)

The magnetic properties of coordination polymers are determined by the nature of the metal ions and the way they are bridged by the organic ligands. The isonicotinate moiety can act as a bridge, mediating magnetic exchange interactions between metal centers.

While antiferromagnetic coupling is more commonly observed in coordination polymers, ferromagnetic coupling, where the magnetic moments of adjacent metal ions align in the same direction, can be achieved through careful design of the coordination environment. For ferromagnetic coupling to occur, specific orbital overlaps between the magnetic orbitals of the metal ions and the bridging ligand are required. In some dicopper(II) complexes bridged by carboxylate groups, weak ferromagnetic coupling has been observed. mdpi.com The geometry of the bridge and the metal-ligand-metal angle are crucial factors in determining the nature and strength of the magnetic interaction.

Although no specific studies report ferromagnetic coupling in coordination polymers of this compound, the potential exists. The synthesis of dinuclear or polynuclear complexes with this ligand could lead to materials with interesting magnetic behaviors.

Magnetic Property Underlying Mechanism Relevance to this compound CPs
ParamagnetismPresence of unpaired electrons on isolated metal ions.Expected for complexes with paramagnetic metal ions.
Antiferromagnetic CouplingAntiparallel alignment of spins on adjacent metal ions.A common interaction in bridged coordination polymers.
Ferromagnetic CouplingParallel alignment of spins on adjacent metal ions.Possible with specific bridging geometries and metal ions. mdpi.com

Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials have applications in technologies such as frequency conversion, optical switching, and data storage. rsc.org Coordination polymers are a promising class of NLO materials because their structures can be tailored to lack a center of inversion, a key requirement for second-order NLO activity. rsc.org

The NLO response of a coordination polymer is influenced by the hyperpolarizability of the organic ligand and the arrangement of these ligands in the crystal lattice. The pyridine ring in this compound, with its delocalized π-electron system, can contribute to the molecular hyperpolarizability. The aminomethyl group can act as an electron-donating group, further enhancing the NLO properties.

NLO Property Key Requirement Potential of this compound CPs
Second Harmonic Generation (SHG)Non-centrosymmetric crystal structureAchievable through chiral synthesis or controlled crystallization.
Third Harmonic Generation (THG)High third-order susceptibility (χ⁽³⁾)The conjugated π-system of the ligand can contribute to a significant χ⁽³⁾.

Application in Sensors (e.g., Smart Composite Films)

The ability of coordination polymers to respond to external stimuli, such as the presence of specific molecules or changes in the environment, makes them attractive for sensor applications. Luminescent coordination polymers are particularly well-suited for this purpose, as changes in their emission intensity or wavelength upon interaction with an analyte can be easily detected.

Coordination polymers based on this compound could be incorporated into smart composite films for sensing applications. The aminomethyl group could act as a recognition site for specific analytes through hydrogen bonding or coordination interactions. Upon binding of an analyte, the electronic structure and, consequently, the luminescent properties of the coordination polymer could be altered, providing a sensing mechanism.

For example, the quenching or enhancement of luminescence upon exposure to certain metal ions, anions, or small organic molecules could form the basis of a chemical sensor. The porosity of some coordination polymers could also be exploited to allow for the selective adsorption of analytes. While specific sensor applications of this compound-based materials have not been reported, the functional groups present in the ligand provide a strong basis for future research in this area.

Biological Activities and Pharmaceutical Research

Antimicrobial and Antifungal Properties

Derivatives of isonicotinic acid and related pyridine (B92270) compounds have demonstrated a range of antimicrobial and antifungal activities. These properties are of significant interest in the ongoing search for new therapeutic agents to combat infectious diseases.

Antibacterial Efficacy Against Specific Strains (e.g., E. coli)

A variety of pyridine derivatives have been investigated for their antibacterial effects. For instance, certain 2-amino-4-aryl-3,5-dicarbonitrile-6-thiopyridines have shown potential as antimicrobial drugs, with their activity being influenced by the lipopolysaccharide (LPS) structure of the bacterial cell wall nih.gov. Studies on Escherichia coli strains have revealed that the antibacterial activity of these pyridine derivatives is dependent on their specific chemical structure nih.gov.

In other research, newly synthesized 2-aminopyridine derivatives were tested against a panel of microorganisms. One particular derivative demonstrated notable activity against Gram-positive bacteria, including Staphylococcus aureus and Bacillus subtilis, with Minimum Inhibitory Concentration (MIC) values of 0.039 µg/mL mdpi.com. While some pyridine compounds have shown efficacy against Gram-positive bacteria, their activity against Gram-negative bacteria like E. coli can be varied. For example, some N-alkylated pyridine-based organic salts have demonstrated moderate activity against E. coli nih.gov. The synthesis of isonicotinoylamino acid derivatives has also yielded compounds with specific antimicrobial activities against various microorganisms nih.gov.

**Table 1: Antibacterial Efficacy of Selected Pyridine Derivatives Against *E. coli***

Compound/Derivative Class Strain MIC/Activity Reference
2-amino-4-aryl-3,5-dicarbonitrile-6-thiopyridines E. coli R2–R4 strains MBC values ranging from 30 to 45 µg/mL nih.gov
N-alkylated pyridine-based organic salts E. coli MIC of 55 ± 0.5% inhibition at 100 μg mL−1 nih.gov
Izoxazole-pyridone derivatives E. coli Good antimicrobial activity nih.gov
Thiophene-pyrazole-pyridine hybrids E. coli Good antimicrobial activity nih.gov

Antifungal Activity Against Pathogens (e.g.,Candida albicans,Aspergillus niger)

The antifungal potential of pyridine and isonicotinic acid derivatives has also been a focus of research. Several synthesized pyridine derivatives have been evaluated for their in vitro activity against fungal pathogens such as Candida albicans and Aspergillus niger researchgate.net. For instance, certain nicotinic acid benzylidene hydrazide derivatives with specific substituents have demonstrated antimicrobial activity comparable to standard drugs like fluconazole against C. albicans and A. niger nih.gov.

Furthermore, some Mannich bases derived from 2-ethoxybenzylidene isonicotinohydrazide have exhibited high antifungal activity against C. albicans species nih.gov. In one study, a pyridine carbonitrile derivative showed equivalent activity to miconazole against C. albicans researchgate.net. While some compounds show promise, the activity can be specific, with some derivatives showing little to no effect against certain fungal strains like A. niger researchgate.net.

Table 2: Antifungal Activity of Selected Pyridine Derivatives

Compound/Derivative Class Pathogen MIC/Activity Reference
Nicotinic acid benzylidene hydrazide derivatives C. albicans, A. niger Comparable to fluconazole nih.gov
Substituted Mannich bases C. albicans MIC = 12.5 μg mL−1 nih.gov
Pyridine carbonitrile derivative 3b C. albicans MIC = 25 μg/ml researchgate.net
Thiophene-pyrazole-pyridine hybrids C. albicans, Aspergillus flavus Good antimicrobial activity nih.gov

Anticancer and Antiproliferative Effects

The investigation of pyridine-based compounds for their potential in cancer therapy has yielded promising results, with various derivatives demonstrating cytotoxic effects against a range of cancer cell lines.

In vitro Cytotoxicity Against Carcinoma Cell Lines (e.g., MCF-7, A375, HCT116, 4T1, B16, CT26)

A number of studies have highlighted the in vitro anticancer activity of pyridine and its derivatives. For instance, chalcone derivatives of 3-aminomethyl pyridine have been synthesized and screened for their anticancer activity, with one compound displaying excellent antiproliferative activity against the MCF-7 breast cancer cell line with an IC50 of 0.0067 ± 0.0002 μM nih.gov. Other research has focused on novel 2-amino-4-aryl-6-substituted pyridine-3,5-dicarbonitrile derivatives, which have shown promising in vitro cytotoxic activities against various cancer cell lines, including MCF-7 mdpi.com.

The cytotoxic effects of some pyridine derivatives have also been observed against the HCT-116 colon cancer cell line. Certain benzenesulfonylguanidine derivatives have demonstrated selective cytotoxic effects against HCT-116 cells sciforum.net. Similarly, pyrimidinethione derivatives have been shown to induce cytotoxicity in both MCF-7 and HCT-116 cell lines researchgate.net.

Table 3: In vitro Cytotoxicity of Selected Pyridine Derivatives Against Carcinoma Cell Lines

Compound/Derivative Class Cell Line IC50/Activity Reference
3-Aminomethyl pyridine chalcone derivative 11i MCF-7 0.0067 ± 0.0002 μM nih.gov
2-amino-4-aryl-6-substituted pyridine-3,5-dicarbonitriles MCF-7 Promising cytotoxic activities mdpi.com
Benzenesulfonylguanidine derivative 6 HCT-116 13 μM sciforum.net
Benzenesulfonylguanidine derivative 7 HCT-116 12 μM sciforum.net
Benzenesulfonylguanidine derivative 7 MCF-7 19 μM sciforum.net
Pyrimidinethione derivative 2 HCT-116 & MCF-7 High potency researchgate.net

Comparison of Potency with Standard Chemotherapeutic Agents (e.g., 5-fluorouracil, Cisplatin, Doxorubicin)

In the evaluation of novel anticancer compounds, a comparison with established chemotherapeutic agents is crucial. Some studies on pyridine derivatives have included such comparisons. For example, the antiproliferative activity of 3-aminomethyl pyridine chalcone derivatives was compared to 5-fluorouracil, with many of the synthesized compounds showing very good antimitotic activity against the A549 lung cancer cell line nih.gov.

In a study on spiro-pyridine derivatives, the cytotoxic activity against HepG-2 and Caco-2 cell lines was compared to Doxorubicin. One of the spiro-pyridine derivatives showed a lower IC50 value against Caco-2 cells (7.83 ± 0.50 μM) compared to Doxorubicin (12.49 ± 1.10 μM) nih.gov. Similarly, the in vitro cytotoxicity of plastoquinone analogues against HCT-116 and MCF-7 cells was found to be notable in comparison with cisplatin nih.gov.

Table 4: Comparison of Cytotoxicity of a Pyridine Derivative with a Standard Chemotherapeutic Agent

Compound/Derivative Cell Line IC50 (µM) Reference
Spiro-pyridine derivative 7 Caco-2 7.83 ± 0.50 nih.gov
Doxorubicin Caco-2 12.49 ± 1.10 nih.gov

Enzyme Inhibition Studies

The pyridine carboxylic acid scaffold is recognized for its potential to interact with and inhibit enzymes, a property that is central to the mechanism of action of many drugs. Derivatives of pyridine carboxylic acid have been shown to function as inhibitors against a wide array of enzymes, including cyclooxygenase-2 (COX-2), histone demethylases, and various kinases tandfonline.com. The structural versatility of the pyridine ring allows for modifications that can fine-tune the inhibitory activity and selectivity of these compounds tandfonline.com.

Inhibition of Nitrogen Monoxide Synthetase

A comprehensive review of scientific literature did not yield specific research demonstrating the activity of Methyl 2-(aminomethyl)isonicotinate or its direct derivatives as inhibitors of nitric oxide synthase (NOS). While various nitrogen-containing heterocyclic compounds and arginine-mimetics have been investigated as NOS inhibitors, research specifically identifying the isonicotinate (B8489971) scaffold of this particular compound in NOS inhibition is not publicly available. nih.govnih.govcerradopub.com.brstanford.edu

Cyclooxygenase (COX) Enzyme Inhibition for Anti-inflammatory Effects

Research has shown that the isonicotinic acid scaffold is a promising base for developing anti-inflammatory agents through the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform. nih.gov While direct studies on this compound were not identified, related isonicotinic acid derivatives have demonstrated significant anti-inflammatory and COX-2 inhibitory potential. nih.govnih.gov

One study reported the synthesis of several isonicotinates and found them to possess exceptionally high anti-inflammatory activities, which the researchers correlated to their potential as COX-2 inhibitors. nih.gov An in-silico molecular docking analysis was performed to understand the binding potential of these derivatives within the COX-2 enzyme cavity. nih.gov Another study focused on novel series derived from nicotinic acid (a structural isomer of isonicotinic acid) and found several compounds that exhibited highly potent and selective COX-2 inhibitory activity, with some being equipotent to the standard drug Celecoxib. nih.gov

Table 1: In Vitro COX-2 Inhibitory Activity of a Potent Isonicotinate Derivative nih.gov
CompoundDescriptionIC₅₀ (µg/mL)
Compound 5An isonicotinate derivative1.42 ± 0.1
IbuprofenReference Drug11.2 ± 1.9

These findings suggest that the pyridine-4-carboxylate core, central to this compound, is a viable pharmacophore for the design of novel anti-inflammatory agents targeting the COX-2 enzyme. nih.govnih.gov

Histone Lysine Demethylase (KDM4, KDM5) Inhibition

The isonicotinic acid structure has been noted as a scaffold of interest in the development of inhibitors for histone demethylase enzymes. nih.gov A review of computer-aided drug design technologies for Lysine-specific demethylase 1 (LSD1/KDM1A) inhibitors identified nitrogen-containing heterocycles, including pyridine and quinoline derivatives, as a major class of compounds under investigation. mdpi.com While direct experimental data on this compound as a KDM4 or KDM5 inhibitor is not available, the general interest in pyridine-based structures for this target class suggests its potential as a foundational molecule for inhibitor design. nih.govmdpi.com

Human Galactokinase Inhibition

The isonicotinate scaffold has been utilized in the development of potent inhibitors for human galactokinase (GALK1). nih.gov Inhibition of GALK1 is a therapeutic strategy for classic galactosemia, a rare genetic disorder. In a structure-based optimization campaign, researchers synthesized a series of novel dihydropyrimidine analogs. The synthesis of one of the key intermediates, methyl 2-(3-oxobutanamido)isonicotinate, started from methyl 2-aminoisonicotinate, a compound structurally very similar to this compound.

This research led to the discovery of analogs with potent biochemical inhibition of GALK1, with IC₅₀ values under 100 nM. nih.gov These lead compounds were also effective at preventing the accumulation of galactose-1-phosphate in patient-derived cells at low micromolar concentrations. nih.gov This work highlights the utility of the methyl isonicotinate framework as a crucial component in the synthesis of highly potent and selective enzyme inhibitors.

Table 2: Biochemical Potency of a Lead Dihydropyrimidine GALK1 Inhibitor Incorporating an Isonicotinate-derived Moiety nih.gov
Compound IDTargetIC₅₀ (µM)
Compound 1Human GALK11.4

Protein Tyrosine Phosphatase N11 (PTPN11/SHP2) Inhibition

An extensive search of the scientific literature did not reveal any studies linking this compound or its direct derivatives to the inhibition of the PTPN11/SHP2 phosphatase. Current research on SHP2 inhibitors is focused on various other chemical scaffolds, including allosteric inhibitors that stabilize the enzyme in an auto-inhibited conformation. nih.govnih.gov

Epidermal Growth Factor Receptor (EGFR) Kinase Inhibition

There is no available scientific literature that identifies this compound or its direct analogs as inhibitors of EGFR kinase. The development of EGFR tyrosine kinase inhibitors (TKIs) has primarily focused on quinazoline, quinoline, and pyrimidine-based scaffolds that effectively compete with ATP at the kinase's active site. nih.govnih.govmdpi.com

Neuroprotective Investigations

No specific studies investigating the neuroprotective properties of this compound were found in the public research domain. While various classes of compounds, including other natural and synthetic derivatives, are being explored for their potential to protect against neuronal injury and degeneration, research has not yet focused on this particular isonicotinate derivative. nih.govmdpi.comnih.gov

Antiviral Activities and Mechanisms

Mechanisms of Action at the Molecular Level

Specific molecular targets, such as enzymes, receptors, or other biomolecules, that interact with this compound in an antiviral context have not yet been identified in published studies. While computational and in-silico studies are often used to predict potential interactions, experimental validation for this particular compound is not currently available in the scientific literature. Research into related isonicotinate derivatives has sometimes included molecular docking studies to predict binding to targets like EGFR kinase in the context of anti-cancer research, but this is not directly applicable to antiviral activity.

There is no publicly available data from protein-ligand crystallography studies involving this compound. Consequently, detailed analyses of its binding modes, including specific hydrogen bonding, π-stacking, or other non-covalent interactions with any putative biological targets, have not been described. Such studies are contingent on the prior identification of a specific molecular target.

The effect of this compound on cellular pathways pertinent to viral infections, such as NF-κB signaling, viral DNA/RNA replication, or host gene expression, remains uninvestigated. While some studies on structurally distinct compounds have explored the modulation of NF-κB signaling, this information cannot be extrapolated to this compound.

The capacity of this compound to induce apoptosis or cause cell cycle arrest, particularly in virus-infected cells, has not been a subject of published research. For other isonicotinate derivatives, such as certain 1,2,3-triazole-isonicotinates, induction of apoptosis and cell cycle arrest have been observed in the context of cancer cell lines. However, these findings are specific to those derivatives and their anti-cancer activity.

Structure-Activity Relationship (SAR) Investigations

Comprehensive Structure-Activity Relationship (SAR) studies specifically focused on this compound and its analogs for antiviral activity have not been published. SAR studies are crucial for optimizing lead compounds by identifying which chemical modifications enhance biological activity and which are detrimental. For other classes of isonicotinate derivatives, SAR studies have been conducted to understand how structural modifications influence their biological effects in different therapeutic areas, such as anti-Toxoplasma gondii agents or modulators of NF-κB activation. These studies highlight the importance of the substituent nature and position on the pyridine ring and other parts of the molecule in determining the biological response.

Impact of Substituent Modifications on Biological Potency

For a compound such as this compound, modifications can be envisioned at several key positions: the amino group, the methyl ester, and the pyridine ring itself.

Modifications of the Aminomethyl Group:

N-Alkylation and N-Arylation: Introducing alkyl or aryl groups on the nitrogen atom of the aminomethyl moiety can drastically alter the compound's steric and electronic properties. This can influence its binding affinity to a target protein. For instance, increasing the bulk of the substituent could enhance van der Waals interactions within a hydrophobic pocket of a receptor, but an overly large group might sterically hinder the binding.

Incorporation into Heterocycles: The aminomethyl group can serve as a handle to construct more complex heterocyclic systems, potentially leading to novel biological activities.

Modifications of the Methyl Ester:

Ester Variation: Replacing the methyl group with other alkyl or aryl groups can affect the compound's lipophilicity and its susceptibility to hydrolysis by esterases. This is a common strategy to tune the pharmacokinetic profile of a drug candidate.

Conversion to Amide or Carboxylic Acid: Hydrolysis of the ester to the corresponding carboxylic acid or its conversion to an amide introduces a hydrogen bond donor and acceptor, which can lead to different interactions with a biological target and alter solubility.

Modifications of the Pyridine Ring:

Substitution: Introducing various substituents (e.g., halogens, alkyl, alkoxy groups) at the available positions on the pyridine ring can modulate the electronic properties of the ring system. This can influence the pKa of the pyridine nitrogen and its ability to participate in hydrogen bonding or ionic interactions.

A hypothetical SAR study could explore these modifications systematically to identify compounds with optimized biological activity. The following table illustrates potential modifications and their expected impact.

Modification SiteSubstituentPotential Impact on Biological Potency
Aminomethyl Group N-alkylationAltered steric bulk and lipophilicity, potentially affecting receptor binding.
N-acylationModified hydrogen bonding capacity and metabolic stability.
Methyl Ester Hydrolysis to COOHIncreased polarity and potential for new ionic interactions.
Conversion to CONR₂Altered solubility and hydrogen bonding properties.
Pyridine Ring Electron-withdrawing groupsDecreased basicity of the pyridine nitrogen, affecting ionic interactions.
Electron-donating groupsIncreased basicity of the pyridine nitrogen.

Role of Core Scaffold and Peripheral Groups in Efficacy and Selectivity

The Isonicotinate Core: The pyridine ring is a key pharmacophoric element. Its aromatic nature allows for π-π stacking interactions with aromatic amino acid residues in a protein's active site. The nitrogen atom can act as a hydrogen bond acceptor or, upon protonation, form ionic bonds. The relative positions of the substituents (2-aminomethyl and 4-carboxylate) create a specific three-dimensional arrangement that is critical for molecular recognition by a biological target.

The 2-Aminomethyl Group: This group is likely to be a primary point of interaction with a target. The primary amine can act as a hydrogen bond donor and, being basic, can be protonated at physiological pH to form a positively charged ammonium (B1175870) ion. This positive charge can engage in strong ionic interactions with negatively charged residues like aspartate or glutamate in a binding site.

The combination of these features—a rigid aromatic core, a flexible and potentially charged aminomethyl group, and a lipophilic ester—provides a rich platform for designing molecules with specific biological activities. The precise orientation of these groups is crucial for achieving high affinity and selectivity for a particular biological target.

Bioavailability and Pharmacological Considerations (e.g., Ionic and Hydrogen-Bonding Interactions)

The bioavailability of a drug candidate like this compound is influenced by a variety of physicochemical properties, with ionic and hydrogen-bonding interactions playing a pivotal role in its absorption, distribution, metabolism, and excretion (ADME) profile.

Ionic Interactions: The basicity of the aminomethyl group (and the pyridine nitrogen) means that the molecule will likely exist in a protonated, positively charged state at physiological pH. This charge can enhance water solubility, which is beneficial for formulation and dissolution in the gastrointestinal tract. However, a permanent positive charge can hinder passive diffusion across biological membranes, which are largely lipophilic. A delicate balance between solubility and membrane permeability is therefore essential for good oral bioavailability.

Hydrogen-Bonding Interactions: The aminomethyl group is a hydrogen bond donor, while the ester carbonyl and the pyridine nitrogen are hydrogen bond acceptors. The ability to form hydrogen bonds with water molecules is a key determinant of aqueous solubility. Within a biological target, hydrogen bonds are critical for specific recognition and binding affinity. Intramolecular hydrogen bonding between the aminomethyl group and the pyridine nitrogen or the ester carbonyl could also influence the molecule's conformation and its ability to cross membranes.

The interplay of these factors is summarized in the table below:

Pharmacological ConsiderationRole of Ionic InteractionsRole of Hydrogen-Bonding Interactions
Aqueous Solubility The protonated amine enhances solubility.Hydrogen bonding with water molecules contributes to solubility.
Membrane Permeability The positive charge can impede passive diffusion.A high number of hydrogen bond donors/acceptors can reduce permeability.
Target Binding Ionic bonds with charged residues can provide strong binding affinity.Specific hydrogen bonds are crucial for molecular recognition and selectivity.
Metabolism The charged state can influence interaction with metabolic enzymes.Hydrogen bonding can orient the molecule within the active site of metabolizing enzymes.

Applications in Organic Synthesis As a Versatile Building Block

Synthesis of Complex Heterocyclic Systems and Scaffolds

The bifunctional nature of methyl 2-(aminomethyl)isonicotinate makes it an ideal starting material for the synthesis of various fused and substituted heterocyclic systems. The primary amine group can readily participate in reactions such as condensations, cyclizations, and amide bond formations, while the methyl ester provides a handle for further modifications or ring closures.

Research into the applications of this compound is ongoing, with its potential demonstrated in the creation of novel molecular scaffolds. The strategic placement of the reactive groups on the pyridine (B92270) core allows for the regioselective construction of intricate ring systems that are often sought after in medicinal chemistry and materials science.

Precursor for Advanced Pharmaceutical Intermediates

In the pharmaceutical industry, the development of efficient synthetic routes to complex drug molecules is of paramount importance. This compound and its hydrochloride salt are recognized as valuable intermediates in the synthesis of more complex pharmaceutical agents. Chemical suppliers list this compound, often under CAS numbers 94413-69-1 and 1072438-54-0 for its hydrochloride form, as a pharma block and intermediate, indicating its role in the drug discovery and development pipeline. chemsrc.comhuaxuejia.cnxdbiochems.comaccelachem.com

Its utility lies in its ability to introduce a substituted pyridine motif into a larger molecule, a common feature in many biologically active compounds. The development of synthetic methodologies that utilize such building blocks is crucial for the efficient production of new therapeutic agents.

Preparation of Biologically Active Molecules

The tailored synthesis of molecules with specific biological functions is a cornerstone of modern medicinal chemistry. While direct examples are still emerging in publicly accessible literature, the structural motifs present in this compound suggest its potential in creating molecules like biotin-tagged probes and novel antibiotic structures.

Biotin-Tagged Antiangiogenic Drugs: The primary amine of this compound serves as a potential attachment point for biotin, a vitamin with high affinity for the protein avidin. This "biotin-tagging" strategy is widely used to create probes for biochemical assays or to selectively deliver therapeutic agents to cells. The pyridine core of the molecule could be further elaborated to incorporate an antiangiogenic pharmacophore, leading to the development of targeted cancer therapies.

Monobactam Compounds: Monobactams are a class of β-lactam antibiotics known for their activity against Gram-negative bacteria. The synthesis of novel monobactam analogues is an active area of research aimed at overcoming antibiotic resistance. The structural elements of this compound could potentially be incorporated into new monobactam scaffolds, where the pyridine ring could modulate the compound's antibacterial spectrum and pharmacokinetic properties. The development of such synthetic strategies is key to expanding the arsenal (B13267) of effective antibiotics.

Computational Studies and Theoretical Insights

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a powerful computational tool for investigating the structural and electronic properties of molecules. By approximating the electron density of a system, DFT allows for the elucidation of various molecular characteristics with a favorable balance between accuracy and computational cost. For Methyl 2-(aminomethyl)isonicotinate, DFT calculations provide fundamental insights into its behavior at the molecular level.

The first step in the theoretical study of this compound involves the optimization of its molecular geometry. This process computationally determines the most stable three-dimensional arrangement of atoms in the molecule, corresponding to the minimum energy on the potential energy surface. The geometry is typically optimized using a specific functional, such as B3LYP, and a basis set like 6-311++G(d,p), which provides a good description of electron distribution and polarization. nih.gov

Conformational analysis is particularly important for a molecule like this compound due to the presence of flexible single bonds, such as the C-C bond connecting the aminomethyl group to the pyridine (B92270) ring and the C-O bond of the ester group. By systematically rotating these bonds and calculating the energy of each resulting conformation, a potential energy surface can be mapped out. This analysis identifies the most stable conformer (the global minimum) as well as any other low-energy conformers that might be present at room temperature. The relative energies of these conformers are critical for understanding the molecule's dynamic behavior and its interactions with other molecules.

Table 1: Representative Optimized Geometrical Parameters for a Pyridine Derivative (Illustrative)
ParameterBond/AngleCalculated Value
Bond Length (Å)C-N (pyridine)~1.34
C-C (pyridine)~1.39
C-C (side chain)~1.51
C=O~1.21
Bond Angle (°)C-N-C (pyridine)~117
N-C-C (pyridine)~123
O=C-O~125

Once the molecular geometry is optimized, DFT calculations can be used to predict the vibrational and electronic properties of this compound. The vibrational frequencies are calculated by determining the second derivatives of the energy with respect to the atomic coordinates. These frequencies correspond to the different vibrational modes of the molecule, such as stretching, bending, and torsional motions. The calculated vibrational spectrum can be compared with experimental data from Fourier-Transform Infrared (FT-IR) and Raman spectroscopy to validate the computational model and to aid in the assignment of experimental spectral bands. nih.govnih.gov The theoretical vibrational analysis provides a complete picture of the molecule's dynamic nature.

Electronic properties are investigated by analyzing the molecular orbitals. The calculations can predict the electronic absorption spectrum, which corresponds to the transitions of electrons between different molecular orbitals upon absorption of light. The calculated wavelengths of maximum absorption (λmax) can be correlated with experimental UV-Vis spectra. nih.gov This provides insights into the electronic structure and the nature of the electronic transitions within the molecule.

Table 2: Calculated Vibrational Frequencies for a Pyridine Derivative (Illustrative)
Vibrational ModeCalculated Frequency (cm-1)Description
ν(N-H)~3400-3500N-H stretching in the amino group
ν(C=O)~1720C=O stretching in the ester group
ν(C=N)~1580C=N stretching in the pyridine ring
δ(CH2)~1450CH2 scissoring in the aminomethyl group

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), play a crucial role in determining the chemical reactivity and electronic properties of a molecule. nih.gov The HOMO is the orbital that acts as an electron donor, while the LUMO acts as an electron acceptor. The energy of the HOMO is related to the ionization potential, while the energy of the LUMO is related to the electron affinity.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a key indicator of molecular stability and reactivity. mdpi.com A large energy gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap indicates that the molecule is more reactive and can be easily excited. dntb.gov.ua For this compound, the distribution of the HOMO and LUMO across the molecule would reveal the regions most susceptible to electrophilic and nucleophilic attack, respectively. The HOMO is expected to be localized on the more electron-rich parts of the molecule, such as the amino group and the pyridine ring, while the LUMO would likely be centered on the electron-withdrawing ester group and the pyridine nitrogen.

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and for predicting its reactive sites. The MEP is plotted onto the electron density surface of the molecule, with different colors representing different electrostatic potential values. Typically, red indicates regions of negative potential (electron-rich), which are prone to electrophilic attack, while blue represents regions of positive potential (electron-poor), which are susceptible to nucleophilic attack. Green and yellow represent regions of neutral or intermediate potential.

For this compound, the MEP map would likely show a negative potential around the nitrogen atom of the pyridine ring and the oxygen atoms of the ester group due to the presence of lone pairs of electrons. A region of negative potential would also be expected around the nitrogen atom of the aminomethyl group. Conversely, the hydrogen atoms of the amino group and the methyl group would exhibit a positive potential. This visual representation of the charge distribution provides a clear and intuitive understanding of the molecule's reactivity and its potential for intermolecular interactions. nih.gov

Analysis of Non-Covalent Interactions

Non-covalent interactions play a pivotal role in determining the supramolecular assembly and crystal packing of molecules. Understanding these weak interactions is essential for predicting the solid-state properties of a compound.

Hirshfeld surface analysis is a powerful computational method used to visualize and quantify intermolecular interactions in a crystal lattice. The Hirshfeld surface is constructed around a molecule in a crystal, and it is defined by the points where the electron density of the molecule is equal to the sum of the electron densities of all other molecules in the crystal.

The surface can be mapped with various properties, such as dnorm, which highlights intermolecular contacts shorter than the van der Waals radii in red, indicating hydrogen bonds and other close contacts. mdpi.com For this compound, this analysis would reveal the presence of hydrogen bonds involving the amino group (N-H···N or N-H···O) and potentially weaker C-H···O or C-H···π interactions.

Table 3: Predicted Intermolecular Contacts from Hirshfeld Surface Analysis for this compound (Illustrative)
Interaction TypeDescriptionExpected Contribution
H···HContacts between hydrogen atomsMajor
O···H/H···OHydrogen bonds involving ester and amino groupsSignificant
N···H/H···NHydrogen bonds involving pyridine and amino nitrogensSignificant
C···H/H···CWeak C-H···π or van der Waals interactionsModerate

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). ejmo.org This method is instrumental in drug discovery for predicting the binding mode and affinity of a drug candidate to its protein target. nih.gov

Molecular docking simulations are pivotal in predicting how a ligand like this compound might interact with a biological target. These simulations calculate the binding energy, which indicates the strength of the interaction. For instance, in studies of related isonicotinoyl hydrazide derivatives targeting the main protease (Mpro) of SARS-CoV-2 (PDB ID: 6LU7), researchers have been able to predict specific binding modes and affinities. nanobioletters.comresearchgate.net

These studies reveal that the isonicotinoyl moiety can form crucial hydrogen bonds with amino acid residues in the active site of the protease, such as Ser144 and Cys145. nanobioletters.com For example, a series of isonicotinoyl hydrazide derivatives showed strong binding affinities, with calculated docking scores indicating potent inhibitory potential against the viral protease. nanobioletters.comresearchgate.net One of the most promising compounds in a study, N-(2-isonicotinoylhydrazine-carbonothioyl)benzamide, demonstrated a high docking score, suggesting strong binding. researchgate.net Similarly, computational studies on Schiff base derivatives of 2-(4-(aminomethyl)phenyl)isoindoline-1,3-dione, which features an aminomethyl group, also identified strong potential binding interactions within the protease active site, with favorable docking scores. medjpps.com

Table 1: Example Docking Scores and Interactions for Isonicotinoyl Hydrazide Derivatives against SARS-CoV-2 Mpro (PDB: 6LU7) This table is representative of data from studies on analogous compounds to illustrate the outputs of molecular docking simulations.

CompoundDocking Score (kcal/mol)Interacting ResiduesType of Interaction
N-(2-isonicotinoylhydrazine-carbonothioyl)benzamide-123.23Glu166, Ser144, Cys145Hydrogen Bond
(E)-N'-(1-phenylethylidene)nicotinohydrazide (enol form)-123.12Not specifiedNot specified
(E)-N'-(1-phenylethylidene)nicotinohydrazide (keto form)High rankingSer144, Cys145Hydrogen Bond, Hydrophobic, Electrostatic

Source: Data adapted from studies on isonicotinoyl hydrazide derivatives. nanobioletters.comresearchgate.net

By comparing the docking scores and binding modes of a series of related compounds, computational chemists can elucidate structure-activity relationships (SAR) entirely in silico. This process helps identify which functional groups on a molecule are essential for its biological activity. For example, studies on N-methyl-bisindolylmaleimide derivatives have successfully used this approach to identify the most potent inhibitors of cell death from a synthesized library. nih.gov

In the context of isonicotinate (B8489971) derivatives, SAR studies could explore how modifications to the aminomethyl or methyl ester groups of this compound affect binding affinity. For instance, research on 2-aminothiazole (B372263) derivatives showed that introducing substituents of an appropriate size at specific positions on the ring improved inhibitory activity and selectivity for the target enzyme, while bulky or hydrophilic substituents decreased or abolished it. nih.gov This demonstrates a key principle of in silico SAR: even subtle structural changes can significantly alter binding. By computationally evaluating a virtual library of analogs of this compound, researchers can prioritize the synthesis of only the most promising candidates, saving significant time and resources.

Ab Initio Calculations for Reaction Mechanisms and Energetics

Ab initio (from first principles) quantum chemistry methods are used to study chemical reactions and molecular properties without the need for empirical parameters. These calculations solve the Schrödinger equation to provide highly accurate information about electron distribution, molecular geometries, and reaction energy profiles.

For a compound like this compound, ab initio calculations can elucidate the mechanisms of its synthesis or degradation. A relevant example is the study of CO2 absorption in aqueous 2-amino-2-methyl-1-propanol (B13486) (AMP), a sterically hindered amine with structural similarities to the aminomethyl portion of the target compound. rsc.org Using ab initio molecular dynamics simulations combined with metadynamics, researchers were able to map the reaction pathway and calculate the free energy barrier for the base-catalyzed hydration of CO2. rsc.org

The study revealed that the reaction rate is significantly influenced by entropic effects related to the organization of water molecules around the amine's nitrogen atom. rsc.org Specifically, the steric hindrance provided by the methyl groups in AMP affects the hydrogen-bonding network of the surrounding water, which in turn lowers the energy barrier for the reaction compared to less hindered amines. rsc.org These kinds of detailed molecular insights are crucial for optimizing reaction conditions and understanding reactivity. Such computational approaches could be applied to this compound to understand its reactivity, stability, and the energetics of its potential reactions with various substrates.

Q & A

Q. How can bioanalytical methods for quantifying this compound in biological matrices be validated?

  • Methodological Answer :
  • ICH M10 Compliance : Validate LC-MS/MS methods for linearity (1–100 ng/mL), accuracy (85–115%), and precision (RSD <15%) using spiked plasma samples .
  • Matrix Effects : Compare ionization suppression in plasma vs. urine via post-column infusion experiments .

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Reactant of Route 2
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